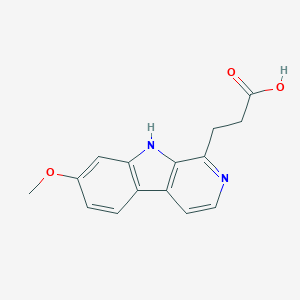

7-Methoxy-beta-carboline-1-propionic acid

Übersicht

Beschreibung

7-Methoxy-beta-carboline-1-propionic acid is a naturally occurring compound known for its cytotoxic and antimalarial properties. It can be extracted from the roots of Eurycoma longifolia, a plant commonly found in Southeast Asia . This compound has garnered interest in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-beta-carboline-1-propionic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable beta-carboline derivative.

Methoxylation: Introduction of a methoxy group at the 7th position of the beta-carboline ring.

Propionic Acid Addition: Attachment of a propionic acid moiety at the 1st position of the beta-carboline ring.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from Eurycoma longifolia roots or chemical synthesis using optimized reaction conditions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-beta-carboline-1-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Antimalarial Properties

7-Methoxy-beta-carboline-1-propionic acid exhibits significant antimalarial activity, particularly against Plasmodium falciparum. Studies indicate that it can inhibit the growth of this parasite in vitro, suggesting potential as a lead compound for antimalarial drug development .

Cytotoxic Effects

This compound has also demonstrated cytotoxic effects in various cancer cell lines. For instance, Kuo et al. (2004) reported that extracts containing this alkaloid showed selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Potential Therapeutic Uses

- Antimalarial Drug Development : Given its efficacy against malaria, further research can focus on optimizing its structure for enhanced potency and reduced toxicity.

- Cancer Treatment : Its cytotoxic properties suggest potential applications in chemotherapy regimens, particularly for cancers resistant to conventional treatments.

- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective effects, warranting exploration in conditions such as neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 7-Methoxy-beta-carboline-1-propionic acid involves its interaction with molecular targets and pathways within cells. It exerts its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. The compound also inhibits the growth of Plasmodium species, the causative agents of malaria, by interfering with their metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Harmine: Another beta-carboline alkaloid with similar cytotoxic and antimalarial properties.

Harmaline: Known for its psychoactive effects and potential therapeutic applications.

Tetrahydroharmine: A reduced form of harmine with distinct biological activities.

Uniqueness

7-Methoxy-beta-carboline-1-propionic acid is unique due to its specific methoxy and propionic acid substitutions, which confer distinct chemical and biological properties. Its combination of cytotoxic and antimalarial activities makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

7-Methoxy-beta-carboline-1-propionic acid (7-MBC) is a member of the beta-carboline family, known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic effects, including antimalarial, cytotoxic, and anti-proliferative properties. This article examines the biological activity of 7-MBC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

7-MBC is characterized by its unique beta-carboline structure, which contributes to its biological activities. The molecular formula is with a molecular weight of 225.29 g/mol. The presence of the methoxy group at the 7th position enhances its solubility and reactivity in biological systems.

Antimalarial Activity

Research indicates that 7-MBC exhibits significant antimalarial activity against Plasmodium falciparum. In a study comparing various compounds, 7-MBC demonstrated IC50 values comparable to established antimalarial agents like artemisinin, suggesting its potential as a lead compound in malaria treatment .

| Compound | IC50 (µg/L) |

|---|---|

| Artemisinin | 4.30 |

| This compound | 14.72 |

Cytotoxicity

The cytotoxic effects of 7-MBC have been evaluated in various cancer cell lines. Notably, it has shown promising results against human lung cancer (A-549) and breast cancer (MCF-7) cell lines. The mechanism involves cell cycle arrest and induction of apoptosis through modulation of regulatory proteins such as cyclin D1 and p21 Waf1/Cip1 .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| A-549 (Lung Cancer) | 11.5 | Cytotoxicity |

| MCF-7 (Breast Cancer) | 50 | Anti-Proliferative |

The biological activity of 7-MBC is attributed to its interaction with DNA and inhibition of specific enzymes involved in cell proliferation. It has been shown to induce oxidative stress within cancer cells, leading to apoptosis . Additionally, its ability to inhibit angiogenesis has been documented, making it a candidate for further investigation in cancer therapeutics.

Case Studies

A study involving the administration of 7-MBC in a mouse xenograft model demonstrated a significant reduction in tumor growth rates compared to control groups. The compound's efficacy was linked to its ability to inhibit neovascularization processes critical for tumor development .

Safety and Toxicology

Toxicity studies have indicated that 7-MBC exhibits a favorable safety profile at therapeutic doses. In vivo studies show no adverse effects on body weight or organ function at doses up to 2000 mg/kg in mice . However, further studies are required to establish long-term safety and potential side effects.

Eigenschaften

IUPAC Name |

3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-9-2-3-10-11-6-7-16-12(4-5-14(18)19)15(11)17-13(10)8-9/h2-3,6-8,17H,4-5H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVBZDGWMAXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477248 | |

| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137756-13-9 | |

| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 7-Methoxy-beta-carboline-1-propionic acid?

A1: this compound has the following structural characteristics:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.